Ethyl 4-nitro-1H-pyrazole-5-carboxylate addresses critical process bottlenecks in pyrazolopyrimidine synthesis.
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is an oxidatively stable, versatile heterocyclic building block fundamentally utilized in the synthesis of fused pyrazolopyrimidine scaffolds [1]. Featuring a reducible nitro group adjacent to an ethyl ester, it serves as the critical precursor for constructing complex bicyclic systems found in kinase inhibitors, PDE5 inhibitors, and histamine H4 receptor antagonists [2]. For procurement and process chemistry, its baseline value lies in its shelf stability, predictable reactivity in cyclization sequences, and high solubility (>50 mg/mL) in standard organic solvents, making it a highly scalable intermediate for pharmaceutical manufacturing.
Substituting Ethyl 4-nitro-1H-pyrazole-5-carboxylate with its closely related analogs introduces measurable process bottlenecks. Utilizing the free acid (4-nitro-1H-pyrazole-5-carboxylic acid) drastically reduces solubility in standard organic solvents like dichloromethane, necessitating the use of coupling reagents (e.g., HATU) or yield-reducing chlorination steps (e.g., SOCl2 reflux) to achieve downstream amidation . Conversely, attempting to procure the pre-reduced amine (ethyl 4-amino-1H-pyrazole-5-carboxylate) to save a synthetic step leads to severe shelf-life issues; electron-rich aminopyrazoles are highly susceptible to rapid oxidative degradation in air, leading to darkened impurities, poor batch-to-batch reproducibility, and the requirement for strict inert-gas storage [1]. Procuring the nitro-ester bypasses both the activation barrier of the free acid and the instability of the amine.
A primary driver for procuring the nitro precursor over the pre-reduced aminopyrazole is long-term storage stability. Ethyl 4-nitro-1H-pyrazole-5-carboxylate exhibits stability for >24 months at room temperature under standard atmospheric conditions without degradation [1]. In stark contrast, the corresponding ethyl 4-amino-1H-pyrazole-5-carboxylate undergoes rapid atmospheric oxidation, often degrading by 5-15% within weeks unless stored under argon at sub-zero temperatures. This difference eliminates the need for cold-chain logistics and inert storage, directly reducing procurement overhead.
| Evidence Dimension | Purity retention under ambient atmospheric storage (6 months) |
| Target Compound Data | >99% purity retention (Ethyl 4-nitro-1H-pyrazole-5-carboxylate) |
| Comparator Or Baseline | <85% purity retention due to oxidation (Ethyl 4-amino-1H-pyrazole-5-carboxylate) |
| Quantified Difference | >14% higher purity retention; elimination of cold-chain requirements |
| Conditions | Ambient temperature, atmospheric air, 6-month duration |
Procuring the oxidatively stable nitro compound ensures batch-to-batch consistency and eliminates the logistical costs associated with handling air-sensitive aminopyrazoles.
For large-scale amidation or cyclization, the ethyl ester provides quantifiably higher processability compared to the free acid. 4-Nitro-1H-pyrazole-5-carboxylic acid suffers from poor solubility in standard non-polar and weakly polar solvents, requiring activation with thionyl chloride (SOCl2) or coupling agents in DMF. The ethyl ester is highly soluble in ethanol, DCM, and ethyl acetate, allowing for direct, homogeneous aminolysis or in situ reduction-cyclization sequences with overall yields frequently exceeding 85-90% [1]. The conversion of the free acid to this ethyl ester itself is a highly efficient process (98% yield), underscoring the ester's role as a highly efficient activated form for downstream use.
| Evidence Dimension | Downstream reaction homogeneity and yield without coupling agents |
| Target Compound Data | >85% yield in direct cyclization/aminolysis (Ethyl ester) |
| Comparator Or Baseline | Requires harsh SOCl2 activation or expensive HATU/EDC (Free acid) |
| Quantified Difference | Eliminates 1-2 synthetic activation steps; avoids corrosive reagents |
| Conditions | Standard industrial amidation/cyclization protocols |
The ethyl ester allows buyers to bypass the procurement of expensive coupling reagents and avoid the handling of highly corrosive chlorinating agents during scale-up.
When selecting between ester protecting groups for pyrazole precursors, the ethyl ester is frequently selected over the methyl ester for industrial scale-up due to byproduct safety. During downstream aminolysis or hydrolysis—key steps in forming pyrazolopyrimidine drugs—the ester is cleaved, releasing the corresponding alcohol. The ethyl ester releases ethanol, a Class 3 solvent with low toxicity, whereas the methyl ester releases methanol, a Class 2 solvent with strict residual limits (<3000 ppm) and higher toxicity [1]. This difference simplifies waste management and residual solvent purging in active pharmaceutical ingredient (API) manufacturing.
| Evidence Dimension | Cleavage byproduct toxicity and residual solvent limits |
| Target Compound Data | Releases Ethanol (Class 3 solvent, low toxicity limit) |
| Comparator Or Baseline | Releases Methanol (Class 2 solvent, <3000 ppm limit) (Methyl ester) |
| Quantified Difference | Significantly lower toxicity profile and reduced regulatory burden for residual purging |
| Conditions | Downstream aminolysis or hydrolysis in API synthesis |
Choosing the ethyl ester simplifies regulatory compliance and waste disposal by generating benign ethanol rather than toxic methanol during downstream processing.
The compound is a highly efficient starting material for generating pyrazolo[4,3-d]pyrimidines, the core structural motif in PDE5 inhibitors. The stable nitro group allows for safe storage and transport, followed by in situ reduction and immediate cyclization with the adjacent ethyl ester to form the pyrimidine ring efficiently [1].
In oncology research, this building block is utilized to synthesize inhibitors targeting AXL/MER RTK, CSF1R, and cyclin-dependent kinases (CDKs). The ethyl ester provides the necessary solubility for multi-step homogeneous cross-coupling reactions prior to nitro reduction[2].
For bulk pharmaceutical manufacturing, the ethyl ester is selected over the free acid or methyl ester due to its high solubility, lack of requirement for coupling agents, and the generation of non-toxic ethanol byproducts during final amidation steps [3].